2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₃NO₂Si and a molecular weight of 219.31 g/mol. This compound features a furo[3,2-b]pyridine structure, which is characterized by a fused pyridine and furan ring system. The trimethylsilyl group attached to the furo[3,2-b]pyridine enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications. The aldehyde functional group at the 6-position allows for further chemical modifications, expanding its potential utility in synthetic chemistry and biological research .
Synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde can be achieved through several methods:
These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde has several applications:
Interaction studies involving 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to understand how this compound interacts at a molecular level and its potential effects on biological systems. Such investigations are crucial for assessing its viability as a therapeutic agent or research tool in biochemistry and pharmacology .
Several compounds share structural similarities with 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Furo[3,2-b]pyridine | Fused furan and pyridine rings | Lacks the trimethylsilyl group; simpler structure |
6-Methylfuro[3,2-b]pyridine | Methyl substitution at the 6-position | Exhibits different reactivity due to methyl group |
2-(Dimethylamino)furo[3,2-b]pyridine | Dimethylamino group instead of silyl | Potentially more polar; different biological activity |
The uniqueness of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde lies in its combination of a silyl group and an aldehyde functionality within a fused ring system. This configuration may lead to distinctive chemical reactivity and biological interactions compared to its analogues .